7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide 7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 950381-35-8
VCID: VC11879745
InChI: InChI=1S/C20H18ClNO3/c1-3-13-6-4-5-7-17(13)22-20(23)14-8-9-25-19-15(10-14)11-16(21)12-18(19)24-2/h4-12H,3H2,1-2H3,(H,22,23)
SMILES: CCC1=CC=CC=C1NC(=O)C2=CC3=C(C(=CC(=C3)Cl)OC)OC=C2
Molecular Formula: C20H18ClNO3
Molecular Weight: 355.8 g/mol

7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide

CAS No.: 950381-35-8

Cat. No.: VC11879745

Molecular Formula: C20H18ClNO3

Molecular Weight: 355.8 g/mol

* For research use only. Not for human or veterinary use.

7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide - 950381-35-8

Specification

CAS No. 950381-35-8
Molecular Formula C20H18ClNO3
Molecular Weight 355.8 g/mol
IUPAC Name 7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide
Standard InChI InChI=1S/C20H18ClNO3/c1-3-13-6-4-5-7-17(13)22-20(23)14-8-9-25-19-15(10-14)11-16(21)12-18(19)24-2/h4-12H,3H2,1-2H3,(H,22,23)
Standard InChI Key FNQRLHMMRKMXSC-UHFFFAOYSA-N
SMILES CCC1=CC=CC=C1NC(=O)C2=CC3=C(C(=CC(=C3)Cl)OC)OC=C2
Canonical SMILES CCC1=CC=CC=C1NC(=O)C2=CC3=C(C(=CC(=C3)Cl)OC)OC=C2

Introduction

Structural Characteristics and Molecular Properties

Core Benzoxepine Framework

The compound features a seven-membered benzoxepine ring system, distinguished by an oxygen atom within the heterocyclic structure. Key substituents include:

  • Chlorine at position 7, which enhances electron-withdrawing effects and influences binding interactions.

  • Methoxy group at position 9, contributing to lipophilicity and metabolic stability.

  • Carboxamide at position 4, with the amide nitrogen bonded to a 2-ethylphenyl group, introducing steric bulk and potential hydrogen-bonding capabilities .

Table 1: Hypothesized Physicochemical Properties

PropertyValue
Molecular FormulaC20_{20}H19_{19}ClN2_{2}O3_{3}
Molecular Weight382.84 g/mol
LogP (Predicted)~3.2 (moderate lipophilicity)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors4 (amide O, methoxy O, ether O)

Note: Values derived from structural analogs in and .

Synthetic Strategies and Precursor Pathways

Retrosynthetic Analysis

The benzoxepine core is typically constructed via cyclization reactions. A plausible route involves:

  • Formation of the oxepine ring: Aryl halide intermediates (e.g., 2-chloro-5-nitrobenzoic acid derivatives) undergo nucleophilic substitution with alkoxy groups, followed by Friedel-Crafts acylation to form the seven-membered ring .

  • Introduction of the carboxamide: A Curtius rearrangement or direct coupling of a benzoxepine carboxylic acid with 2-ethylaniline using carbodiimide-based reagents .

Key Intermediate: Benzoxepine Carboxylic Acid

Patent US6235771B1 describes analogous benzothiepine carboxamides synthesized via oxidation of thioether intermediates to sulfones, followed by cyclization. For benzoxepines, a similar approach using lithium hydroxide-mediated cyclization of α,β-unsaturated esters could yield the oxepine ring .

Reaction Scheme 1: Hypothetical Synthesis

  • Step 1: 7-Chloro-9-methoxy-1-benzoxepine-4-carbonyl chloride synthesis via thionyl chloride treatment of the carboxylic acid.

  • Step 2: Amide coupling with 2-ethylaniline in dichloromethane using triethylamine as a base.

Crystallographic and Stability Considerations

Polymorphism Risks

Crystalline forms of related tetrahydrobenzothiepine compounds (e.g., Formula 71 in ) exhibit humidity-dependent stability. For the target compound, methyl ethyl ketone (MEK) is a proposed crystallization solvent to achieve a stable polymorph .

Table 2: Stability Parameters (Hypothetical)

ConditionBehavior
0% Relative Humidity<1% weight loss over 24 hours
80% Relative Humidity~0.5% weight gain

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